molecular formula C17H20N2O4S B2478828 N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 1351645-40-3

N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide

Cat. No.: B2478828
CAS No.: 1351645-40-3
M. Wt: 348.42
InChI Key: YUVYTJICFDRJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a unique substitution pattern. Its structure includes:

  • N2-substituent: A 3-methoxybenzyl group, contributing aromaticity and electron-donating properties via the methoxy group.

Properties

IUPAC Name

N'-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-11-6-7-24-15(11)14(20)10-19-17(22)16(21)18-9-12-4-3-5-13(8-12)23-2/h3-8,14,20H,9-10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVYTJICFDRJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C(=O)NCC2=CC(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table summarizes structurally related oxalamides and their key properties:

Compound Name / ID Key Substituents Biological Activity/Application Key Data References
Target Compound N1: 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl; N2: 3-methoxybenzyl Not explicitly stated Structural uniqueness: Combines thiophene and methoxybenzyl groups
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) N1: 2,4-dimethoxybenzyl; N2: pyridin-2-ylethyl Umami flavor enhancer (Savorymyx® UM33) NOEL: 100 mg/kg/day; Regulatory approval in food products
Compound 13 () N1: Acetylpiperidinyl-thiazolylmethyl; N2: 4-chlorophenyl HIV entry inhibitor LC-MS: 479.12 [M+H]+; Yield: 36%; HPLC purity: 90%
GMC-3 () N1: 4-chlorophenyl; N2: isoindoline-1,3-dione Antimicrobial Synthesized via THF recrystallization; structural confirmation via NMR
Compound 16 () N1: 4-(4-hydroxybenzoyl)phenyl; N2: 4-methoxyphenethyl Cytochrome P450 4F11-activated SCD inhibitor Yield: 23%; Contains 23% dimer impurity
N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20, ) N1: 3-chlorophenyl; N2: 4-methoxyphenethyl SCD inhibitor (enzyme-targeted) Yield: 33%; ESI-MS: 333.1 [M+H]+

Structural and Functional Analysis

Substituent Effects on Bioactivity :

  • Antiviral Activity : Compounds like 13 () with thiazole and chlorophenyl groups exhibit HIV entry inhibition, likely due to hydrophobic interactions with viral targets. The target compound’s thiophene group may offer similar lipophilicity but with distinct electronic properties due to sulfur .
  • Flavor Enhancement : S336’s pyridyl and dimethoxybenzyl groups optimize receptor binding (hTAS1R1/hTAS1R3), whereas the target’s 3-methoxybenzyl group may lack the steric or electronic profile for umami activation .
  • Enzyme Inhibition : Compounds in –10 with methoxyphenethyl and halogenated aryl groups show CYP4F11/SCD modulation. The target’s hydroxyethyl-thiophene moiety could influence solubility and metabolic stability compared to these analogs .

Synthetic and Physicochemical Properties :

  • Yield and Purity : Antiviral oxalamides () have moderate yields (30–53%) and high HPLC purity (>90%), suggesting rigorous purification steps. The target compound’s synthesis (if similar) may require optimization for stereochemical control, as seen in compounds 14–15 (), which are stereoisomeric mixtures .
  • Solubility : The hydroxyethyl group in the target compound may enhance aqueous solubility compared to purely aromatic analogs like S336 or GMC-3 .

Toxicological Considerations: Methoxy-substituted oxalamides (e.g., S336) show low toxicity (NOEL = 100 mg/kg/day) due to efficient metabolic clearance. The target’s 3-methoxybenzyl group may confer similar safety, but its thiophene component necessitates specific toxicity studies .

Key Research Findings

  • Thiophene Impact : The 3-methylthiophen-2-yl group in the target compound is rare among oxalamides in the literature. This moiety may enhance binding to sulfur-interacting biological targets (e.g., viral proteases) but could pose metabolic challenges compared to phenyl or pyridyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.